![molecular formula C14H18ClN3O B12214524 3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12214524.png)
3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of cyclopropyl ketones with hydrazine derivatives under acidic or basic conditions.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia.
Attachment of the phenol group: This step involves the coupling of the pyrazole derivative with a phenol compound, typically through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens, amines, or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Cyclopropyl-2-methylpyrazol-3-yl)phenol
- 3-(5-Cyclopropyl-2-methylpyrazol-3-yl)aniline
Uniqueness
3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its cyclopropyl and pyrazole moieties contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18ClN3O |
|---|---|
Molecular Weight |
279.76 g/mol |
IUPAC Name |
3-[[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H17N3O.ClH/c1-17-14(8-13(16-17)11-5-6-11)15-9-10-3-2-4-12(18)7-10;/h2-4,7-8,11,15,18H,5-6,9H2,1H3;1H |
InChI Key |
UKKABXZGFAKQON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC(=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B12214451.png)
![N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12214455.png)
![1-(4-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12214467.png)
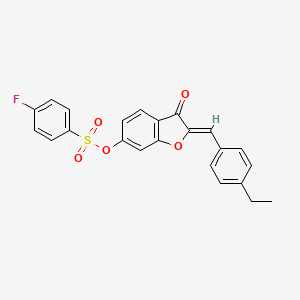
![1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12214471.png)
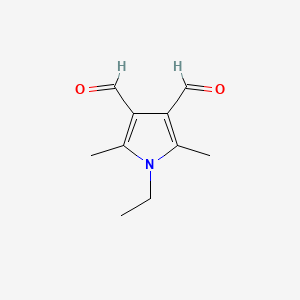
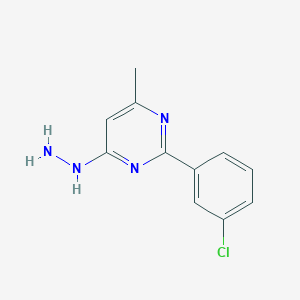

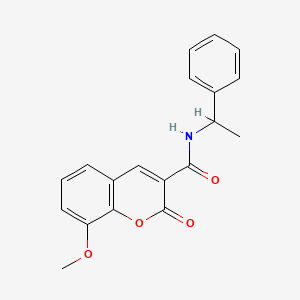
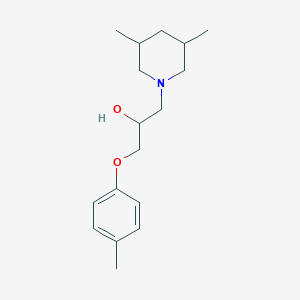
![4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B12214511.png)

![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12214526.png)

